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Cat. No.: B008674 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) to address challenges related to feedback inhibition in the histidine biosynthesis

pathway.

Frequently Asked Questions (FAQs)
Q1: What is feedback inhibition in the context of the histidine biosynthesis pathway?

A1: Feedback inhibition is a crucial biological regulatory mechanism where the end product of a

metabolic pathway, in this case, L-histidine, binds to and inhibits the activity of an enzyme that

catalyzes an early step in the pathway. This prevents the over-accumulation of the final

product, conserving cellular energy and resources. In the histidine biosynthesis pathway, L-

histidine allosterically inhibits ATP-phosphoribosyltransferase, the enzyme catalyzing the first

committed step.[1][2]

Q2: Which enzyme is the primary target of feedback inhibition in the histidine pathway?

A2: The primary regulatory target of feedback inhibition by L-histidine is ATP-

phosphoribosyltransferase (EC 2.4.2.17), which is encoded by the hisG gene.[1][2] This

enzyme catalyzes the condensation of ATP and 5-phospho-α-D-ribosyl-1-pyrophosphate

(PRPP) to form N'-(5'-phosphoribosyl)-ATP.[3]

Q3: How does L-histidine inhibit ATP-phosphoribosyltransferase?
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A3: L-histidine acts as an allosteric inhibitor. It binds to a regulatory site on the ATP-

phosphoribosyltransferase enzyme, distinct from the active site where the substrates bind. This

binding induces a conformational change in the enzyme, which reduces its catalytic efficiency.

In many bacteria, this regulatory site is located in the C-terminal domain of the HisG protein.[3]

Q4: Why is it important to address feedback inhibition for industrial L-histidine production?

A4: For the overproduction of L-histidine in microorganisms like Escherichia coli or

Corynebacterium glutamicum, feedback inhibition is a major bottleneck. As L-histidine

accumulates, it shuts down its own synthesis by inhibiting ATP-phosphoribosyltransferase. To

achieve high yields of L-histidine, this natural regulation must be bypassed. This is typically

achieved by engineering a feedback-resistant variant of the ATP-phosphoribosyltransferase.[4]

Q5: Are there other molecules that can inhibit ATP-phosphoribosyltransferase?

A5: Yes, besides L-histidine, ATP-phosphoribosyltransferase activity can also be inhibited by

other molecules, reflecting the overall energy status of the cell. These include AMP and ADP,

which are competitive inhibitors with respect to the substrate ATP. Additionally, the pathway

intermediate 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) has been shown to

inhibit the E. coli HisG enzyme.[5]

Troubleshooting Guide
Q1: I have engineered a feedback-resistant mutant of hisG, but my strain is not overproducing

L-histidine. What could be the problem?

A1: Several factors could be contributing to this issue:

Inhibition by other molecules: Even with a histidine-resistant HisG, the enzyme might still be

inhibited by other molecules like AICAR, an intermediate in the histidine biosynthesis

pathway that is also a precursor for purine biosynthesis.[5] Accumulation of AICAR can

create a new bottleneck.

Metabolic burden: Overexpression of the engineered hisG gene and the high metabolic flux

towards histidine can impose a significant metabolic burden on the host cells. This can lead

to slower growth and reduced overall productivity.
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Precursor or cofactor limitations: The synthesis of L-histidine is an energy-expensive

process, requiring significant amounts of ATP and PRPP.[1] Insufficient supply of these

precursors can limit histidine production.

Sub-optimal expression of other pathway enzymes: The expression levels of all the enzymes

in the histidine biosynthesis pathway need to be well-balanced to avoid the accumulation of

toxic intermediates and to ensure a smooth metabolic flux.

L-histidine export: The engineered strain might lack an efficient mechanism to export the

produced L-histidine out of the cell, leading to high intracellular concentrations that could be

toxic or trigger other inhibitory mechanisms.

Q2: My site-directed mutagenesis experiment to create a feedback-resistant hisG gene failed.

What are the common pitfalls?

A2: Site-directed mutagenesis can be a tricky procedure. Here are some common reasons for

failure:

Primer design: Poorly designed primers are a frequent cause of failure. Ensure that your

primers have a suitable melting temperature (Tm), GC content, and that the mutation is

correctly incorporated.

Template DNA quality: The quality and concentration of the plasmid DNA used as a template

are crucial. Use high-purity plasmid DNA.

PCR conditions: The PCR parameters, including annealing temperature, extension time, and

the number of cycles, need to be optimized for your specific primers and template.

DpnI digestion: Incomplete digestion of the parental, methylated template DNA by DpnI will

result in a high background of non-mutated plasmids.

Transformation efficiency: The transformation efficiency of your competent cells might be too

low. Always include a positive control for transformation.

Q3: My engineered strain shows slow growth and instability. What can I do?

A3: Slow growth and instability are often signs of metabolic imbalance or toxicity.
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Optimize protein expression: If you are overexpressing the hisG gene from a plasmid, try

using a lower-copy-number plasmid or a weaker, inducible promoter to reduce the metabolic

load.

Balance the pathway: Consider co-expressing other genes in the histidine pathway to

prevent the accumulation of potentially toxic intermediates.

Enhance precursor supply: Engineer the central metabolism to channel more carbon flux

towards the precursors of histidine, namely PRPP and ATP.

Adaptive laboratory evolution: Sometimes, cultivating the engineered strain for an extended

period under selective conditions can lead to the emergence of more robust and productive

variants.

Quantitative Data on Feedback Inhibition
The following table summarizes the kinetic parameters related to the feedback inhibition of

ATP-phosphoribosyltransferase by L-histidine in wild-type and mutant enzymes.
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Organism
Enzyme
Variant

Mutation(s)
Ki for L-
histidine
(mM)

Fold
Increase in
Ki

Reference

Corynebacter

ium

glutamicum

Wild-type

HisG
- Not specified - [3]

Corynebacter

ium

glutamicum

Mutant HisG
N215K/L231F

/T235A
Not specified 37 [3]

Escherichia

coli

Wild-type

HisG
-

0.015

(approx.)
- [1]

Escherichia

coli
Mutant HisG E271K

Complete

resistance
N/A [5]

Escherichia

coli

Wild-type

HisG
-

Ki for AICAR

= 0.65
N/A [5]

Escherichia

coli

Wild-type

HisG
-

Ki for AMP =

2.15
N/A [5]

Note: Absolute Ki values can vary depending on the assay conditions.

Experimental Protocols
Site-Directed Mutagenesis of hisG Gene
This protocol describes a typical workflow for introducing point mutations into the hisG gene to

create a feedback-resistant ATP-phosphoribosyltransferase.

Materials:

High-fidelity DNA polymerase

dNTPs

Plasmid DNA containing the wild-type hisG gene
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Mutagenic primers (forward and reverse)

DpnI restriction enzyme

Competent E. coli cells (e.g., DH5α)

LB agar plates with appropriate antibiotic

Procedure:

Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing

the desired mutation in the center. The primers should have a GC content of at least 40%

and a melting temperature (Tm) of ≥78°C.

PCR Amplification:

Set up the PCR reaction with the high-fidelity DNA polymerase, dNTPs, plasmid template,

and mutagenic primers.

Use a PCR program with an initial denaturation step, followed by 18-30 cycles of

denaturation, annealing, and extension, and a final extension step. The extension time

should be sufficient to amplify the entire plasmid.

DpnI Digestion:

Add DpnI enzyme directly to the PCR product.

Incubate at 37°C for 1-2 hours to digest the methylated, parental plasmid DNA, leaving the

newly synthesized, unmethylated, and mutated plasmid intact.

Transformation:

Transform the DpnI-treated plasmid into competent E. coli cells using a standard heat-

shock or electroporation protocol.

Plate the transformed cells on LB agar plates containing the appropriate antibiotic for

plasmid selection.
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Incubate overnight at 37°C.

Verification:

Pick individual colonies and grow them in liquid culture.

Isolate the plasmid DNA and verify the presence of the desired mutation by DNA

sequencing.

ATP-Phosphoribosyltransferase Activity Assay
This spectrophotometric assay measures the activity of ATP-phosphoribosyltransferase by

monitoring the formation of the product, N'-(5'-phosphoribosyl)-ATP (PR-ATP), which absorbs

light at 290 nm.

Materials:

Purified wild-type or mutant ATP-phosphoribosyltransferase

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM MgCl2)

ATP solution

PRPP solution

L-histidine solution (for inhibition studies)

UV-transparent cuvettes

Spectrophotometer capable of measuring absorbance at 290 nm

Procedure:

Reaction Mixture Preparation:

In a cuvette, prepare the reaction mixture containing the assay buffer, ATP, and PRPP at

desired concentrations.

For inhibition assays, add varying concentrations of L-histidine to the reaction mixture.
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Enzyme Addition:

Initiate the reaction by adding a known amount of the purified enzyme to the reaction

mixture.

Quickly mix the contents of the cuvette.

Spectrophotometric Measurement:

Immediately place the cuvette in the spectrophotometer and start monitoring the increase

in absorbance at 290 nm over time. The molar extinction coefficient for PR-ATP at this

wavelength is approximately 3600 M-1cm-1.

Data Analysis:

Calculate the initial reaction velocity from the linear portion of the absorbance versus time

plot.

For inhibition studies, plot the reaction velocity against the L-histidine concentration to

determine the IC50 or Ki value.

Visualizations

PRPP
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Caption: The L-histidine biosynthesis pathway, highlighting the feedback inhibition of ATP-

phosphoribosyltransferase (HisG) by the end product, L-histidine.
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Caption: Experimental workflow for creating and evaluating feedback-resistant ATP-

phosphoribosyltransferase variants.
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Caption: A logic diagram for troubleshooting low L-histidine production in engineered strains.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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